molecular formula C23H20BrNO5 B2992703 N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide CAS No. 52905-43-8

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2992703
CAS No.: 52905-43-8
M. Wt: 470.319
InChI Key: XEEBLMIHTZOFEY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide is a novel benzamide derivative designed for advanced chemical and pharmaceutical research. This compound features a multi-substituted molecular architecture, integrating a 3,4,5-trimethoxybenzamide group known for its prevalence in bioactive molecules . The structural complexity, particularly the 2-benzoyl-4-bromophenyl moiety attached to the amide nitrogen, suggests potential as a key intermediate or candidate for developing therapeutic agents . Based on analogues, this compound is of significant interest in medicinal chemistry. Similar 3,4,5-trimethoxybenzamide derivatives are investigated for their cytotoxic effects against various cancer cell lines and for their neuroprotective properties, such as interactions with amyloid-beta proteins relevant to Alzheimer's disease research . The presence of the bromine atom offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, making it a valuable building block in organic synthesis . The synthesis of related compounds is typically achieved by reacting an appropriate aniline derivative with a 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine . Researchers can explore its full spectroscopic data, mechanism of action, and inhibitory activity against specific biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)23(27)25-18-10-9-16(24)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEBLMIHTZOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzoyl-substituted phenyl compound, followed by the introduction of the trimethoxybenzamide group through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration techniques.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or nitrated compounds.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide and their physicochemical properties:

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Structural Features Evidence ID
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Br - - Monoclinic crystal, N–H···O hydrogen bonds
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide 4-Br, 2,6-Me - - Increased steric hindrance
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB* (4a) o-Tolyl 222–224 - Furan-linked enaminone, H-bonding via NH and C=O
N-[1-(Furan-2-yl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-TMB (4d) 4-OH 214–216 - Hydroxyl group enhances polarity
N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (18) 4-F, benzyl linker - - Inactive against SCC9 cells
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide 4-CN - - Electron-withdrawing cyano group

*TMB = trimethoxybenzamide

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (Br, CN) and bulky substituents (2,6-Me) influence melting points, solubility, and crystallinity. For example, the hydroxyl group in compound 4d lowers the melting point compared to 4a , likely due to enhanced polarity .
  • Crystallography : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms chains via N–H···O hydrogen bonds along the [101] direction, a feature critical for stabilizing its crystal lattice .

Yield Variability :

  • Simple derivatives (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) are synthesized in moderate yields (~50–84%) .
  • Bulky or electron-deficient analogs (e.g., 5c in ) achieve higher yields (93%) due to optimized reaction conditions .
Computational and Crystallographic Insights
  • Dihedral Angles : In N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, the dihedral angle between the two aromatic rings is 67.51°, influencing conformational flexibility .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Benzoyl Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Bromophenyl Group : May enhance biological activity through halogen bonding interactions.
  • Trimethoxybenzamide Moiety : Implicated in various biological activities due to the presence of methoxy groups that can influence electron distribution.

The IUPAC name for this compound is this compound, with a molecular formula of C23H20BrN2O5.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor function, influencing various biochemical pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures can exhibit anticancer properties. For example:

  • P-glycoprotein Interaction : Some derivatives have demonstrated the ability to reverse drug resistance in cancer cells by interacting with P-glycoprotein (P-gp), a key player in multidrug resistance. This suggests that this compound may also possess similar capabilities.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds. Here are some notable findings:

StudyCompoundActivityEC50 (µg/ml)CC50 (µg/ml)Selectivity Index
Benzamide Derivative 1Anti-HIV2.4460.6825
Benzamide Derivative 2P-gp Modulator10Not specifiedNot specified

These findings highlight the potential antiviral and anticancer activities associated with benzamide derivatives.

Q & A

Q. What are the recommended methods for synthesizing N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide with high yield and purity?

Methodological Answer: The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with a brominated benzanilide precursor. Key steps include:

  • Reagent Optimization : Use 1.1 equivalents of Lawesson’s reagent for thioamide formation to minimize side reactions .
  • Reaction Conditions : Reflux in ethanol for 4–5 hours under anhydrous conditions to ensure complete acylation .
  • Purification : Employ preparative TLC (n-hexane/ethyl acetate, 50:50) or HPLC (C18 column, acetonitrile/water gradient) to isolate the product .
  • Yield Enhancement : Pre-activate intermediates with oxazolone derivatives to improve reaction efficiency .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify aromatic proton environments (δ 7.86–6.96 ppm for benzamide protons) and methoxy group integration (δ 3.3–3.8 ppm) .
  • X-ray Crystallography : Refine single-crystal data using SHELXL (SHELX suite) with a high data-to-parameter ratio (>14:1) to resolve bond lengths and angles. Typical R-factors should be ≤0.033 for reliability .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding affinities?

Methodological Answer: Address inconsistencies through:

  • Molecular Dynamics Simulations : Run 100 ns simulations (e.g., AMBER or GROMACS) to assess ligand-protein stability. Monitor RMSD (<2.5 Å) and RMSF to identify flexible regions in the binding pocket .
  • Binding Free Energy Calculations : Apply MM-GBSA to compare predicted vs. experimental ΔG values. Adjust solvation models (e.g., implicit vs. explicit water) to improve correlation .
  • Orthogonal Assays : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic/thermodynamic parameters .

Q. How can crystallographic data inconsistencies (e.g., R-factor discrepancies) be addressed during structural refinement?

Methodological Answer: Optimize refinement protocols using:

  • Twinning Analysis : Use SHELXL’s TWIN command to model twinning (e.g., pseudo-merohedral twinning) if data shows high Rint_{int} (>0.1) .
  • Parameter Constraints : Apply restraints to anisotropic displacement parameters (ADPs) for heavy atoms (Br, O) to reduce overfitting .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul to validate bond geometry against databases .

Q. What analytical approaches are recommended when biological activity data contradicts QSAR models for derivatives?

Methodological Answer: Reconcile contradictions by:

  • Descriptor Re-evaluation : Replace 2D descriptors (e.g., logP) with 3D parameters (e.g., molecular electrostatic potential maps) to capture steric effects .
  • Outlier Analysis : Use Grubbs’ test to identify and exclude statistical outliers in IC50_{50} datasets .
  • Multi-parametric QSAR : Apply partial least squares (PLS) regression with cross-validation (k-fold) to avoid overfitting. Prioritize compounds with >80% similarity to the parent scaffold .

Q. How can synthetic byproducts be systematically identified and characterized during scale-up?

Methodological Answer: Implement a tiered analytical workflow:

  • LC-MS Screening : Use high-resolution mass spectrometry (HRMS) in positive-ion mode to detect byproducts with mass errors <5 ppm .
  • Isolation via Prep-HPLC : Separate impurities using gradient elution (0.1% TFA in water/acetonitrile) and characterize via 1^1H NMR .
  • Mechanistic Studies : Conduct kinetic profiling (e.g., reaction calorimetry) to identify conditions favoring byproduct formation (e.g., excess reagent, prolonged reflux) .

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